molecular formula C23H15ClO5S B11951309 Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate CAS No. 27052-28-4

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate

Katalognummer: B11951309
CAS-Nummer: 27052-28-4
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: NHDAZUXSEJSRFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate is a complex organic compound that features a phenyl group, a chlorophenyl group, a sulfonyl group, and a naphthoate moiety

Vorbereitungsmethoden

The synthesis of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate typically involves multiple steps. One common method includes the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates in dry acetonitrile at room temperature . This method is efficient and yields the desired sulfonylurea analogs. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to a biological effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Phenyl 4-((4-chlorophenyl)sulfonyl)-1-hydroxy-2-naphthoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

27052-28-4

Molekularformel

C23H15ClO5S

Molekulargewicht

438.9 g/mol

IUPAC-Name

phenyl 4-(4-chlorophenyl)sulfonyl-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C23H15ClO5S/c24-15-10-12-17(13-11-15)30(27,28)21-14-20(22(25)19-9-5-4-8-18(19)21)23(26)29-16-6-2-1-3-7-16/h1-14,25H

InChI-Schlüssel

NHDAZUXSEJSRFH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)C4=CC=C(C=C4)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.